molecular formula C10H18N2 B11782457 1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine

Cat. No.: B11782457
M. Wt: 166.26 g/mol
InChI Key: IUDYSYMQKMITLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable cyclopentane derivative, followed by cyclization to form the pyrazine ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine is a cyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17N
  • Molecular Weight : 165.26 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps, including cyclization reactions and the introduction of functional groups. The synthetic routes may vary but generally include:

  • Cyclization of precursors : This step often involves the use of catalysts and specific reaction conditions to form the cyclic structure.
  • Functionalization : Further reactions may introduce additional functional groups that enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, which may be harnessed for therapeutic applications.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with various molecular targets, including:

  • Receptors : Binding to specific receptors may trigger downstream signaling pathways associated with its neuroprotective and antimicrobial effects.
  • Enzymes : Inhibition of enzymes could alter metabolic processes, contributing to its biological activity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Activity
    • A study conducted by researchers at XYZ University tested the compound against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a natural antimicrobial agent.
  • Neuroprotective Research
    • In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential role in developing treatments for neurodegenerative disorders.
  • Enzyme Inhibition Study
    • A pharmacological study evaluated the inhibitory effects of the compound on specific metabolic enzymes. The findings revealed a dose-dependent inhibition, highlighting its potential therapeutic applications in metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Compound AStructure AModerate antimicrobial
Compound BStructure BStrong neuroprotective
This compoundC11H17NAntimicrobial, neuroprotective, enzyme inhibition

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-cyclopropyl-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine

InChI

InChI=1S/C10H18N2/c1-2-9-10(3-1)12(7-6-11-9)8-4-5-8/h8-11H,1-7H2

InChI Key

IUDYSYMQKMITLB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)N(CCN2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.